Caroverine hydrochloride (CAS 55750-05-5) is a synthetic quinoxaline derivative procured for its polypharmacological profile as a non-selective NMDA/AMPA glutamate receptor antagonist and a class B calcium channel blocker . Originally developed as a structural evolution of the spasmolytic papaverine, it is utilized in advanced neuropharmacological and otoneuroprotective research [1]. For laboratory procurement and assay development, the hydrochloride salt is the standard format, offering a critical balance of solid-state handling and solvent compatibility compared to the highly unstable and practically insoluble free base . Its established solubility in dimethyl sulfoxide (>10 mg/mL) and compatibility with cyclodextrin-based aqueous vehicles make it a reliable precursor for both in vitro electrophysiology and in vivo neuroprotection assays .
Substituting caroverine hydrochloride with its free base form or single-target analogs severely compromises experimental reproducibility and formulation stability. The free base of caroverine is practically insoluble in aqueous media and exhibits pronounced instability when exposed to light and heat, leading to rapid degradation and inconsistent dosing in biological matrices [1]. Furthermore, attempting to substitute caroverine with standard calcium channel blockers (such as verapamil) or selective NMDA antagonists (such as memantine) fails to replicate its required polypharmacological profile [2]. Caroverine's specific utility relies on its simultaneous blockade of both NMDA and AMPA receptors coupled with ultra-fast hydroxyl radical scavenging, a combination that cannot be achieved by pooling generic spasmolytics and single-pathway antagonists [2].
Caroverine free base is practically insoluble in water, which severely limits its utility in aqueous biological assays. In contrast, caroverine hydrochloride achieves high solubility in DMSO (>10 mg/mL) and can be successfully formulated into clear aqueous solutions at concentrations of ≥ 2.5 mg/mL (6.22 mM) using a co-solvent system of 10% DMSO and 90% saline containing 20% SBE-β-CD .
| Evidence Dimension | Aqueous formulation solubility |
| Target Compound Data | ≥ 2.5 mg/mL (using 10% DMSO / 90% SBE-β-CD vehicle) |
| Comparator Or Baseline | Caroverine free base (practically insoluble in water) |
| Quantified Difference | Transition from insoluble to >6 mM operational concentration |
| Conditions | Room temperature formulation for in vivo/in vitro dosing |
Ensures reliable, precipitate-free dosing in complex biological matrices where the free base would fail.
While standard neuroprotective agents often target a single receptor class, caroverine hydrochloride provides dual blockade. Microiontophoretic studies on inner hair cell afferents demonstrate that while memantine selectively inhibits NMDA-stimulated activity, caroverine effectively blocks both NMDA- and AMPA-induced activity[1].
| Evidence Dimension | Glutamate receptor blockade spectrum |
| Target Compound Data | Antagonizes both NMDA and AMPA receptors |
| Comparator Or Baseline | Memantine (Selective NMDA antagonism only) |
| Quantified Difference | Dual vs. single receptor class inhibition |
| Conditions | Microiontophoretic application on guinea pig inner hair cells |
Critical for procurement in excitotoxicity models where blocking both primary glutamatergic pathways is required to prevent spontaneous depolarization.
Caroverine hydrochloride exhibits highly specific antioxidant kinetics. It demonstrates an extremely high rate constant for scavenging hydroxyl (.OH) radicals at 1.9 × 10^10 M^-1 s^-1. In sharp contrast, its reaction rate with superoxide (O2.-) radicals is marginal, measured at only 3 × 10^2 M^-1 s^-1[1].
| Evidence Dimension | Radical scavenging rate constant (k) |
| Target Compound Data | 1.9 × 10^10 M^-1 s^-1 for .OH radicals |
| Comparator Or Baseline | Superoxide (O2.-) scavenging rate (3 × 10^2 M^-1 s^-1) |
| Quantified Difference | ~7 orders of magnitude higher selectivity for hydroxyl radicals |
| Conditions | Fenton system (.OH) vs. xanthine/xanthine oxidase system (O2.-) |
Allows researchers to selectively probe and neutralize hydroxyl-mediated lipid peroxidation without broadly disrupting superoxide signaling pathways.
Caroverine hydrochloride acts as a Class B calcium channel blocker with a milder, more modulated potency compared to classic cardiovascular CCBs. In isolated atrial muscle preparations, the ED50 for the inhibition of developed tension is 1 × 10^-5 M for caroverine, compared to 8 × 10^-8 M for verapamil [1].
| Evidence Dimension | ED50 for inhibition of atrial developed tension |
| Target Compound Data | 1 × 10^-5 M |
| Comparator Or Baseline | Verapamil (8 × 10^-8 M) |
| Quantified Difference | ~125-fold lower potency in cardiac muscle depression |
| Conditions | Constantly driven atrial muscle fibers |
Provides sufficient smooth muscle relaxation and neuroprotection without the profound, potentially confounding cardiac depression caused by potent agents like verapamil.
Due to its dual NMDA/AMPA antagonism and high solubility in cyclodextrin-based vehicles, caroverine hydrochloride is the precise choice for formulating perilymph-targeted or systemic treatments in cochlear synaptic excitotoxicity models, where single-target agents like memantine are insufficient[1].
Leveraging its 1.9 × 10^10 M^-1 s^-1 reaction rate with hydroxyl radicals, the compound serves as a highly selective chemical probe in neurodegenerative assays where distinguishing between hydroxyl-mediated lipid peroxidation and superoxide signaling is critical [2].
Because it offers a modulated calcium channel blockade (ED50 ~ 10^-5 M) without the severe cardiac depression of verapamil, caroverine hydrochloride is the preferred precursor for isolated tissue bath experiments focusing on gastrointestinal or vascular smooth muscle spasms [3].
Irritant